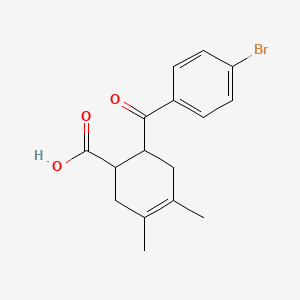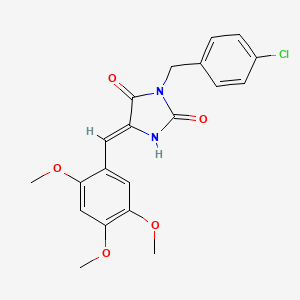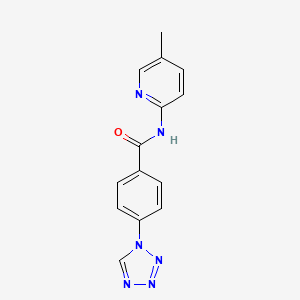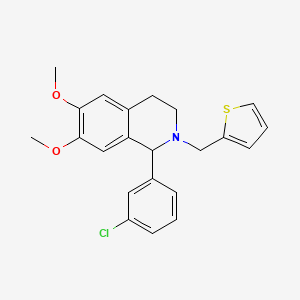![molecular formula C21H17Cl3N2O3S B5184498 4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. It is also known as MK-2206 and is classified as an allosteric inhibitor of AKT. AKT is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of AKT by MK-2206 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Wirkmechanismus
MK-2206 works by inhibiting the activity of AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting AKT, MK-2206 can block these downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
MK-2206 has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on AKT, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the activity of other proteins involved in cell survival and proliferation, such as mTOR and S6K.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MK-2206 for lab experiments is its specificity for AKT. This allows researchers to study the role of AKT in various cellular processes and diseases. However, one limitation of MK-2206 is its poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on MK-2206. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to MK-2206. Additionally, researchers are exploring the use of MK-2206 in combination with other cancer treatments to enhance their efficacy.
Synthesemethoden
The synthesis of MK-2206 involves several steps, including the reaction of 2,3-dichloroaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(2,3-dichlorophenyl)benzamide. This compound is then reacted with 3,4-dimethylaniline and sulfuryl chloride to form 4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide. The final product is then purified using various techniques, including column chromatography.
Wissenschaftliche Forschungsanwendungen
MK-2206 has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to have potential therapeutic benefits in the treatment of various types of cancer, including breast, ovarian, and lung cancer. Studies have also shown that MK-2206 can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c1-12-6-8-15(10-13(12)2)26-30(28,29)19-11-14(7-9-16(19)22)21(27)25-18-5-3-4-17(23)20(18)24/h3-11,26H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHYZRBWULMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)


![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
